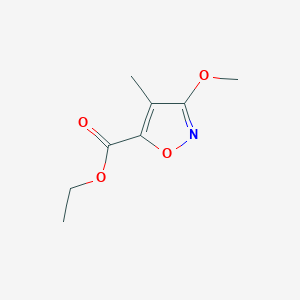
5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one: is an organic compound characterized by a unique chemical structure comprising a pyridinone core, an azetidine moiety, and a thiophene-substituted oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, beginning with the preparation of intermediate compounds. A common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction of a suitable precursor, followed by azetidine ring formation and subsequent attachment of the pyridinone moiety under specific reaction conditions, often requiring catalysts, controlled temperature, and pH conditions.
Industrial Production Methods: For large-scale production, methods must be optimized for yield, efficiency, and cost-effectiveness. This may involve continuous flow chemistry techniques, where the reactants are flowed through a reactor under precisely controlled conditions. Industrial synthesis could also leverage automated synthesis platforms to minimize human error and increase throughput.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including but not limited to:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of certain moieties, like nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the thiophene or pyridinone rings.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride might be used, depending on the specific reaction required. Catalysts such as palladium or platinum may also be employed, particularly for hydrogenation reactions.
Major Products Formed: Depending on the reactants and conditions, the major products can vary widely, leading to a range of derivatives that may exhibit different properties or activities.
科学的研究の応用
Chemistry: This compound is valuable in medicinal chemistry for drug design and synthesis, serving as a scaffold for developing novel pharmaceuticals.
Biology: In biological research, it could be used to study its effects on cellular processes or as a probe to investigate specific biological pathways.
Industry: Industrial applications might encompass its use as an intermediate in the synthesis of more complex molecules or materials with specific properties.
作用機序
Molecular Targets and Pathways: The biological activity of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one may involve its interaction with specific enzymes or receptors, leading to inhibition or activation of particular biochemical pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.
類似化合物との比較
Comparison: Compared to similar compounds like 5-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one or 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridine, this compound may exhibit unique properties or activities due to its specific structural configuration.
List of Similar Compounds
5-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridine
There you go! An all-rounded dive into the fascinating world of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one.
特性
IUPAC Name |
5-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12-4-3-9(6-16-12)15(21)19-7-10(8-19)14-17-13(18-22-14)11-2-1-5-23-11/h1-6,10H,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDKNKXGCKQFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione](/img/structure/B2562938.png)

![3-Benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)
![3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2562945.png)

![(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2562950.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2562951.png)





